Sternbin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Sternbin implique la résolution de this compound racémique préparé synthétiquement en ses énantiomères purs. Ce processus peut être réalisé en utilisant diverses techniques chromatographiques. La voie de synthèse implique généralement l'utilisation de méthanol comme solvant, où une stabilité configurationnelle est observée, bien qu'une racémisation puisse se produire dans les milieux de culture cellulaire.

Méthodes de production industrielle

Actuellement, this compound n'est pas produit à l'échelle industrielle. Il est principalement disponible à des fins de recherche et est extrait de la plante Yerba Santa .

Analyse Des Réactions Chimiques

Types de réactions

Sternbin subit plusieurs types de réactions chimiques, notamment :

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant ses groupes hydroxyle et méthoxy.

Réactifs et conditions communs

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Les conditions impliquent généralement des catalyseurs acides ou basiques pour faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner divers dérivés oxydés de this compound, tandis que les réactions de substitution peuvent donner des structures de flavanone modifiées.

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Neuroprotection : This compound active la voie Nrf2, ce qui conduit à l'expression de gènes antioxydants et cytoprotecteurs. Cette activation contribue à protéger les cellules nerveuses du stress oxydatif et de l'inflammation.

Anti-inflammatoire : This compound inhibe la production de cytokines pro-inflammatoires et réduit l'activation des voies inflammatoires.

Antioxydant : This compound élimine les radicaux libres et réduit les dommages oxydatifs aux cellules.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Phytoalexin Detoxification

Sternbin is primarily recognized for its role in detoxifying phytoalexins, which are plant defense compounds. In a study involving the rice blast fungus Pyricularia oryzae, it was demonstrated that this fungus can metabolize sakuranetin into this compound, thereby alleviating the toxicity associated with phytoalexins. This metabolic pathway is crucial for enhancing plant resistance to pathogens without compromising plant health .

1.2 Enhancing Crop Resistance

Research indicates that this compound contributes to the enhanced resistance of crops against various pathogens. By understanding its mechanism of action, agricultural scientists can develop strategies to improve crop resilience, potentially leading to higher yields and reduced reliance on chemical pesticides.

Biomedical Applications

2.1 Antioxidant Properties

this compound exhibits notable antioxidant activity, which is essential for combating oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders. Studies have shown that compounds like this compound can scavenge free radicals, thereby protecting cellular components from oxidative damage .

2.2 Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing natural antimicrobial agents. This application is particularly relevant in the context of increasing antibiotic resistance, where natural compounds could offer alternative solutions .

Case Studies

Mécanisme D'action

Sternbin exerts its effects through several molecular targets and pathways:

Neuroprotection: This compound activates the Nrf2 pathway, which leads to the expression of antioxidant and cytoprotective genes. This activation helps protect nerve cells from oxidative stress and inflammation.

Anti-inflammatory: This compound inhibits the production of pro-inflammatory cytokines and reduces the activation of inflammatory pathways.

Antioxidant: This compound scavenges free radicals and reduces oxidative damage to cells.

Comparaison Avec Des Composés Similaires

Composés similaires

Naringénine : Une autre flavanone avec des propriétés antioxydantes et anti-inflammatoires.

Hespérétine : Connu pour ses effets neuroprotecteurs et anti-inflammatoires.

Sakuranétine : Une flavanone avec des propriétés antioxydantes similaires.

Unicité de Sternbin

This compound est unique en raison de ses puissants effets neuroprotecteurs, qui sont attribués à sa capacité à induire fortement la voie Nrf2 . Cela le distingue des autres flavanones similaires, ce qui en fait un candidat prometteur pour des recherches plus approfondies sur la neuroprotection et les thérapies anti-inflammatoires.

Activité Biologique

Sternbin, known chemically as 7-O-Methyleriodictyol, is a naturally occurring flavonoid with significant biological activity. This article delves into its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

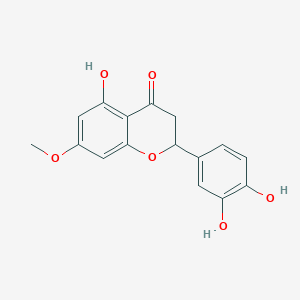

This compound has the molecular formula CHO and a molar mass of approximately 302.283 g/mol. Its structure features a chromen-4-one backbone with multiple hydroxyl groups which enhance its reactivity and biological properties. Notably, the methylation at the 7-position distinguishes this compound from related flavonoids like Eriodictyol, potentially increasing its solubility and bioactivity.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Activity : Flavonoids are well-known for their antioxidant properties, and this compound is no exception. Its structure allows it to scavenge free radicals effectively.

- Antifungal Activity : Research indicates that this compound acts as a detoxified metabolite of Sakuranetin, which itself is associated with antifungal properties against pathogens like Pyricularia oryzae and Rhizoctonia solani. Studies have shown that this compound can inhibit the growth of these fungi, suggesting its potential use as a natural antifungal agent .

- Modulation of Drug Metabolism : this compound has been observed to interact with drug-metabolizing enzymes (DMEs). For instance, it has been shown to inhibit UGT1A9 activity in human liver microsomes, indicating its potential role in drug interactions .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : this compound inhibits specific enzymes involved in drug metabolism, which may alter the pharmacokinetics of co-administered drugs.

- Metabolic Stability : Studies have indicated that this compound has a longer half-life in human liver microsomes compared to other species, suggesting that it may persist longer in the human body, potentially enhancing its therapeutic effects .

- Antifungal Mechanism : The antifungal activity is likely due to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways within the fungi .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- A study on the detoxification process by Pyricularia oryzae showed that this compound is one of the primary metabolites formed from Sakuranetin, highlighting its role in plant defense mechanisms against pathogens .

- Another investigation assessed the metabolic pathways of related flavonoids and found that this compound's stability and activity were superior to those of other metabolites like naringenin under certain conditions .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related flavonoids:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | CHO | Detoxified metabolite; potent antifungal activity |

| Eriodictyol | CHO | Antioxidant properties; precursor to this compound |

| Sakuranetin | CHO | Known for antifungal activity; metabolized into this compound |

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAJORLEPQBKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.